Propyl methanethiosulfonate
Overview
Description
Synthesis Analysis
The synthesis of propyl methanethiosulfonate and its analogs involves strategic methodologies, including the reaction of sulfides with methanesulfonyl chloride. Although direct synthesis details for propyl methanethiosulfonate are scarce, studies on methyl and ethyl analogs provide insights into potential synthetic routes. For example, methyl methanethiosulfonate can be obtained from dimethyl sulfoxide and hydrogen chloride, suggesting similar methodologies could be applied for the propyl variant (Tsuchiya, Iriyama, & Umezawa, 1964).
Molecular Structure Analysis
The molecular structure of methyl methanethiosulfonate, a close analog to propyl methanethiosulfonate, has been extensively studied. Investigations into its gas-phase structure reveal a preference for the gauche conformation due to nonbonding and hyperconjugative interactions. These findings could hint at similar structural preferences in propyl methanethiosulfonate (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
Propyl methanethiosulfonate's reactivity and chemical properties can be inferred from related sulfonate esters. For instance, the conversion of methyl-coenzyme M analogs, including ethyl and methyl derivatives, into their respective hydrocarbons highlights the reductive potential of such sulfonates. However, propyl-coenzyme M analogs show no conversion to propane, indicating steric or electronic factors affecting reactivity (Gunsalus, Romesser, & Wolfe, 1978).
Physical Properties Analysis
The physical properties of methanethiosulfonates, including solubility, phase behavior, and thermal stability, are crucial for their application in synthesis and material science. Studies on similar compounds, such as alkylammonium alkanesulfonates, provide valuable insights into the smectic phase behaviors and thermal properties, suggesting that propyl methanethiosulfonate may exhibit unique phase stability and thermal characteristics (Matsunaga & Nishida, 1988).
Chemical Properties Analysis
The chemical behavior of propyl methanethiosulfonate in various reactions, including hydrolysis and oxidation, is an area of significant interest. Studies on the hydrolysis of hydroxypropyl methanethiosulfonates under different pH conditions provide a foundation for understanding the stability and reactivity of propyl methanethiosulfonate in aqueous environments. Such insights are crucial for its application in synthetic chemistry and industrial processes (Mao, Watson, & Dix, 1996).
Scientific Research Applications
Inhibition of Choline Acetyltransferase : Methyl methanethiolsulfonate, a compound similar to propyl methanethiosulfonate, has been found to inhibit choline acetyltransferase by reacting with the thiol group of coenzyme A. This reaction leads to the synthesis of various disulfides and acetyl-CoA inhibitors, indicating potential applications in enzyme inhibition and neurochemistry (Currier & Mautner, 1977).
Cancer Research : Methanethiosulfonate derivatives, including propyl methanethiosulfonate, show potential as scaffolds for the preparation of direct STAT3 inhibitors. Some of these derivatives demonstrate moderate antiproliferative activity on HCT-116 cancer cells, suggesting a role in cancer research and treatment (Gabriele et al., 2014).
Biomaterials and Biosensors : Thiol-reactive thiosulfonate group-containing copolymers can be conjugated with thiol-containing molecules to create redox-responsive hydrogels. This property is valuable in developing biomaterials and biosensors (Arslan, Sanyal, & Sanyal, 2020).
Enzyme Inhibition and Protein Protection : S-methyl methanethiosulfonate (MMTS), a related compound, is known for its ability to trap thiol-disulfide states in proteins and generate additional disulfide bonds in vitro. This characteristic offers new applications in research, pharmaceuticals, and biotechnology, where enzyme inhibition and protein protection are critical (Karala & Ruddock, 2007).
Chemical Structure Analysis : Studies on the molecular and vibrational structure of thiosulfonate S-esters, which include propyl methanethiosulfonate, show distinct vibrational transitions based on the alkyl group's orientation attached to the sulfonylic sulfur atom. This research has implications for understanding the chemical structure and properties of these compounds (Luu, Duus, & Spanget-Larsen, 2013).
properties
IUPAC Name |
1-methylsulfonylsulfanylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHJPLSCKRFMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336155 | |
Record name | Propyl methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl methanethiosulfonate | |
CAS RN |
24387-69-7 | |
Record name | Propyl methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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